molecular formula C3H4Cl2O2 B13468474 3,3-Dichloro-propionic acid CAS No. 22716-03-6

3,3-Dichloro-propionic acid

Cat. No.: B13468474
CAS No.: 22716-03-6
M. Wt: 142.97 g/mol
InChI Key: HFPLCFMATPQWMD-UHFFFAOYSA-N
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Description

3,3-Dichloropropanoic acid is an organic compound with the chemical formula C₃H₄Cl₂O₂. It is a carboxylic acid characterized by the presence of two chlorine atoms attached to the third carbon of the propanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dichloropropanoic acid can be synthesized through several methods. One common approach involves the chlorination of propanoic acid. This reaction typically requires the presence of a chlorinating agent such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions .

Industrial Production Methods: In industrial settings, the production of 3,3-dichloropropanoic acid often involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dichloropropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Dichloropropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on cellular processes.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-dichloropropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic processes. Its chlorinated structure allows it to interact with biological membranes and proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 3,3-Dichloropropanoic acid is unique due to the specific positioning of its chlorine atoms, which imparts distinct chemical and physical properties. This positioning affects its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,3-dichloropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2O2/c4-2(5)1-3(6)7/h2H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPLCFMATPQWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22716-03-6
Record name 3,3-dichloropropanoic acid
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